N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride
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Overview
Description
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropanamine core with a benzyl group substituted with chloro, methoxy, and pyridinylmethoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride typically involves multiple steps, starting with the preparation of the benzyl intermediate. The key steps include:
Formation of the Benzyl Intermediate: This involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with pyridin-3-ylmethanol under basic conditions to form the benzyl ether.
Cyclopropanation: The benzyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Amination: The cyclopropyl intermediate is then reacted with an amine source, such as ammonia or a primary amine, to introduce the cyclopropanamine group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxybenzyl)cyclopropanamine hydrochloride
- N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride
- N-(3-chloro-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride
Uniqueness
N-(3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)cyclopropanamine hydrochloride stands out due to the presence of both methoxy and pyridinylmethoxy groups, which confer unique chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2.ClH/c1-21-16-8-13(10-20-14-4-5-14)7-15(18)17(16)22-11-12-3-2-6-19-9-12;/h2-3,6-9,14,20H,4-5,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNNQUBDNQXCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CC2)Cl)OCC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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